molecular formula C10H13F2NO B12217129 3-[4-(Difluoromethoxy)phenyl]propylamine CAS No. 1057679-53-4

3-[4-(Difluoromethoxy)phenyl]propylamine

Cat. No.: B12217129
CAS No.: 1057679-53-4
M. Wt: 201.21 g/mol
InChI Key: LLEXGVGLMIINND-UHFFFAOYSA-N
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Description

Benzenepropanamine, 4-(difluoromethoxy)- is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of a benzene ring substituted with a difluoromethoxy group and a propanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanamine, 4-(difluoromethoxy)- typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. The described method is suitable for large-scale production due to its efficiency and the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanamine, 4-(difluoromethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, monochlorodifluoromethane, ferric oxide, activated carbon, water, and hydrazine . Reaction conditions typically involve alkaline environments and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, such as 4-(difluoromethoxy)nitrobenzene and 4-(difluoromethoxy)aniline .

Scientific Research Applications

Benzenepropanamine, 4-(difluoromethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenepropanamine, 4-(difluoromethoxy)- involves its interaction with specific molecular targets and pathways. For instance, in the treatment of pulmonary fibrosis, the compound inhibits the epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta1 (TGF-β1). This inhibition is achieved by reducing the phosphorylation levels of Smad2/3, which are key proteins in the TGF-β1 signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethoxy-substituted benzene derivatives, such as:

Uniqueness

Benzenepropanamine, 4-(difluoromethoxy)- is unique due to its specific substitution pattern and the presence of both a difluoromethoxy group and a propanamine chain. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1057679-53-4

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]propan-1-amine

InChI

InChI=1S/C10H13F2NO/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h3-6,10H,1-2,7,13H2

InChI Key

LLEXGVGLMIINND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN)OC(F)F

Origin of Product

United States

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